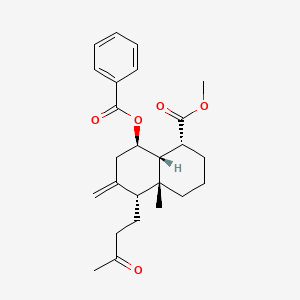![molecular formula C14H30O6 B14303349 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane CAS No. 120505-07-9](/img/structure/B14303349.png)
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as polyethers, which are characterized by the presence of multiple ether groups in their molecular structure. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane typically involves the reaction of 2-methoxyethanol with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. The process is designed to maximize efficiency and minimize waste. The raw materials are fed into the reactor, and the product is continuously extracted and purified using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of membrane transport and permeability.
Medicine: As a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: In the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability. The compound can also form complexes with metal ions, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylene glycol monomethyl ether
- Triethylene glycol dimethyl ether
- Tetraethylene glycol dimethyl ether
Uniqueness
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and stability are critical factors.
Eigenschaften
CAS-Nummer |
120505-07-9 |
|---|---|
Molekularformel |
C14H30O6 |
Molekulargewicht |
294.38 g/mol |
IUPAC-Name |
1,3-bis(2-methoxyethoxy)-2-(2-methoxyethoxymethyl)-2-methylpropane |
InChI |
InChI=1S/C14H30O6/c1-14(11-18-8-5-15-2,12-19-9-6-16-3)13-20-10-7-17-4/h5-13H2,1-4H3 |
InChI-Schlüssel |
OATIPBFLMXJASY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOC)(COCCOC)COCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
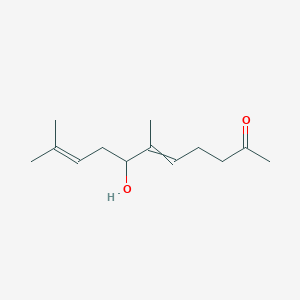
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
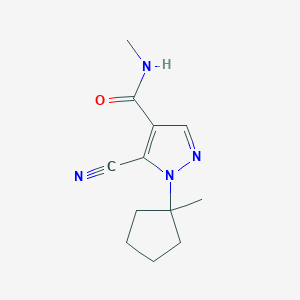
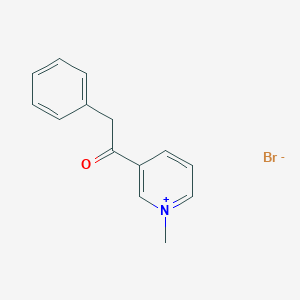
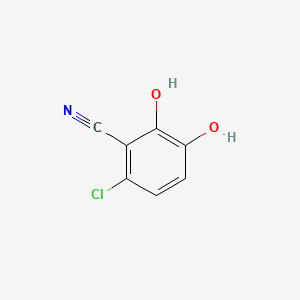

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
